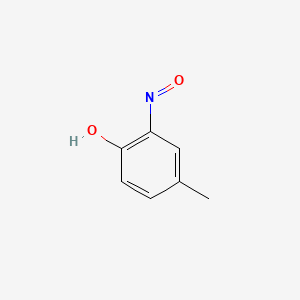
4-Methyl-2-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-nitrosophenol is an aromatic compound with the molecular formula C₇H₇NO₂. It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position and a methyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using nitrous acid in the presence of a copper catalyst. The reaction typically occurs in an aqueous medium with acetic acid as a solvent and sodium acetate as a buffer . The copper salt (CuSO₄) is dissolved in water containing sodium nitrite, and this solution is added dropwise to the phenolic solution .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-Methyl-2-nitrophenol.
Reduction: 4-Methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-Methyl-2-nitrosophenol has several applications in scientific research:
Biology: It can be used in biochemical assays to study enzyme activities and interactions.
Industry: Used in the production of pigments, rubber additives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing the oxidative state of biological systems. It can also form complexes with metal ions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
2-Nitroso-4-methylphenol: Positional isomer with the nitroso group at the ortho position relative to the hydroxyl group.
Uniqueness
4-Methyl-2-nitrosophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a methyl and a nitroso group on the phenol ring allows for diverse chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
39825-16-6 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
InChI Key |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















